

Structural Integrity and Mass Verification of Carbodiimide Coupling Reagents

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Compound of Interest

Compound Name: 3(2H)-Pyridazinone, 6-(ethylmethylamino)-2-phenyl-
CAS No.: 35451-63-9
Cat. No.: B12941633

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Focus: CAS 3672-68-8 (EDC Free Base) and Functional Analogs (DCC, DIC, EDC·HCl)

Executive Directive: The Stability Paradox

To the Analytical Scientist: You are likely analyzing CAS 3672-68-8 because you are developing a specific organic formulation requiring the free base solubility profile, or you are investigating a raw material discrepancy.

The Core Problem: CAS 3672-68-8 (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is the free base form of the ubiquitous peptide coupling reagent EDC. Unlike its stable hydrochloride salt (EDC·HCl, CAS 25952-53-8), the free base is an unstable, hygroscopic oil that rapidly hydrolyzes to its urea byproduct or rearranges to an N-acylurea upon contact with trace moisture or carboxylic acids.

The Directive: Verification of this molecule is not merely about confirming Molecular Weight (MW); it is about confirming structural integrity against rapid degradation. A standard LC-MS

run is insufficient if sample preparation induces hydrolysis. This guide structures a self-validating workflow to distinguish the active carbodiimide from its "dead" urea analog.

Chemical Identity & Analog Comparison

The following table establishes the baseline data for CAS 3672-68-8 and its primary functional analogs used in drug development.

Table 1: Physicochemical Reference Standards

Compound	Common Name	CAS No. [1][2][3]	Formula	MW (g/mol)	Exact Mass (Da)	Physical State	Solubility Profile
Target	EDC (Free Base)	3672-68-8	C ₈ H ₁₇ N ₃	155.24	155.1422	Yellow Oil	Organic (DCM, THF)
Salt Form	EDC·HCl	25952-53-8	C ₈ H ₁₈ ClN ₃	191.70	155.1422 *	White Solid	Aqueous / Polar
Analog 1	DIC	693-13-0	C ₇ H ₁₄ N ₂	126.20	126.1157	Liquid	Organic
Analog 2	DCC	538-75-0	C ₁₃ H ₂₂ N ₂	206.33	206.1783	Waxy Solid	Organic

*Note: In MS (ESI+), the HCl salt dissociates. You will observe the cation [M+H]⁺ corresponding to the free base mass (156.15 Da).

Analytical Framework & Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: Validate elemental composition and detect the specific "Urea Shift" (+18.01 Da).

The Challenge: Electrospray Ionization (ESI) can be "too soft" to break the carbodiimide bond but "too wet" if the source gas is not dry, inducing in-source hydrolysis.

Protocol:

- Solvent System: Acetonitrile (ACN) / Water (95:5). Avoid Methanol, as it can react with carbodiimides to form O-methylisoureas over time.
- Modifier: 0.1% Formic Acid (promotes protonation of the basic tertiary amine).
- Inlet: Direct Infusion or rapid UPLC (C18 column, high flow to minimize residence time).
- Detection: ESI Positive Mode ($[M+H]^+$).

Data Interpretation (The Self-Validating Check):

- Target Signal: 156.1500 m/z ($[M+H]^+$).
- Impurity Signal (Critical): Look for 174.1606 m/z. This is 1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU).
 - Pass Criteria: Ratio of Urea/Carbodiimide < 5%.
 - Fail Criteria: Dominant peak at 174.16 indicates the reagent is "dead" (hydrolyzed).

Nuclear Magnetic Resonance ($^1\text{H-NMR}$)

Objective: Distinguish the central carbodiimide functionality ($-\text{N}=\text{C}=\text{N}-$) from the urea carbonyl ($-\text{NH}-\text{CO}-\text{NH}-$). MS cannot easily distinguish structural isomers; NMR is definitive.

Protocol:

- Solvent: CDCl_3 (Deuterated Chloroform) dried over molecular sieves.
 - Warning: Do NOT use DMSO-d_6 or D_2O for the free base (CAS 3672-68-8) unless immediate analysis is performed, as these accelerate hydrolysis or rearrangement.
- Reference: TMS (0.00 ppm).
- Key Diagnostic Signals (EDC Free Base):
 - Quaternary Carbon (^{13}C): The central $-\text{N}=\text{C}=\text{N}-$ carbon appears at ~ 140 ppm.
 - Urea Carbonyl (^{13}C): If degraded, a signal appears at ~ 160 ppm ($\text{C}=\text{O}$).^[4]

- Methylene Protons (^1H): The $-\text{CH}_2-$ groups adjacent to the nitrogen shift distinctively when the N protonates or converts to urea.

Visualizing the Workflow & Degradation Logic

The following diagrams illustrate the decision-making process and the chemical causality of degradation.

Diagram 1: Analytical Decision Matrix

This workflow ensures you do not waste time on detailed characterization if the sample is already compromised.

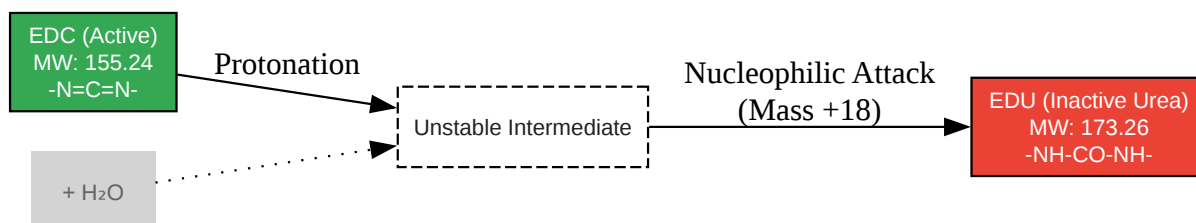


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Caption: Figure 1. Step-by-step verification logic. Note the critical divergence based on physical state (Oil vs. Solid) to distinguish Free Base from HCl salt.

Diagram 2: The Hydrolysis Trap

Understanding how the MW changes is vital for interpreting Mass Spec data.



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Caption: Figure 2. The primary degradation pathway. The addition of water across the carbodiimide bond results in a permanent mass shift of +18.01 Da.

References

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Sources

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